![molecular formula C14H19NO4S B1328679 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 951624-97-8](/img/structure/B1328679.png)
1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid is a compound that falls within the category of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The presence of the sulfonyl group attached to the phenyl ring and the piperidine moiety suggests that this compound could exhibit interesting chemical and pharmacological properties .
Synthesis Analysis
The
Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Enzyme Inhibition Activities : A series of compounds derived from ethyl piperidine-4-carboxylate, including those similar to 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid, were synthesized and evaluated for their enzyme inhibition activities, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated potential as excellent inhibitors for AChE and BChE, essential in treating diseases like Alzheimer's (Khalid, Rehman, & Abbasi, 2014).
Crystal Structure Analysis
- Crystal Structures of Analogs : The crystal structures of analogs of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid were determined, providing insights into their molecular configuration. These studies are crucial for understanding how these compounds interact at the molecular level, particularly in drug development processes (Mambourg et al., 2021).
Anticancer Potential
- Evaluation as Anticancer Agents : Derivatives of piperidine-4-carboxylic acid were synthesized and evaluated for their potential as anticancer agents. Some of these derivatives showed promising results in inhibiting cancer cell growth, indicating the potential therapeutic use of these compounds in cancer treatment (Rehman et al., 2018).
Antibacterial Activity
- Antibacterial Studies : Compounds related to 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid were synthesized and screened for their antibacterial properties. These studies are significant in exploring new antibacterial agents, especially in the context of increasing antibiotic resistance (Khalid et al., 2016).
Antioxidant and Anticholinesterase Activity
- Biological Activities Screening : Novel compounds containing sulfonyl hydrazone and piperidine rings, similar in structure to 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid, were synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These properties are crucial in the development of treatments for neurodegenerative diseases and oxidative stress-related disorders (Karaman et al., 2016).
Medicinal Chemistry Applications
- Human Beta(3) Agonists : Certain (4-piperidin-1-yl)-phenyl sulfonamides, closely related to 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid, have been identified as potent and selective human beta(3) adrenergic receptor agonists. This is relevant in the development of drugs targeting metabolic disorders (Hu et al., 2001).
properties
IUPAC Name |
1-(4-ethylsulfonylphenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-20(18,19)13-5-3-12(4-6-13)15-9-7-11(8-10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBUVPVEWVGXHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195946 |
Source


|
| Record name | 4-Piperidinecarboxylic acid, 1-[4-(ethylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid | |
CAS RN |
951624-97-8 |
Source


|
| Record name | 4-Piperidinecarboxylic acid, 1-[4-(ethylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951624-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[4-(ethylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


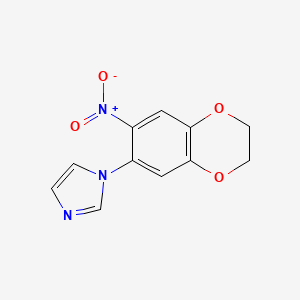
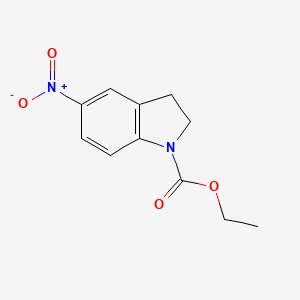
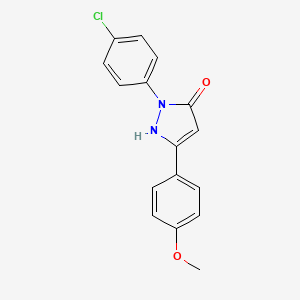

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)


![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)
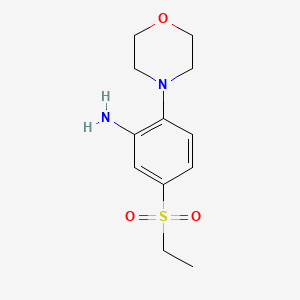
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)
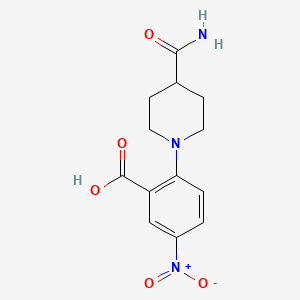
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)